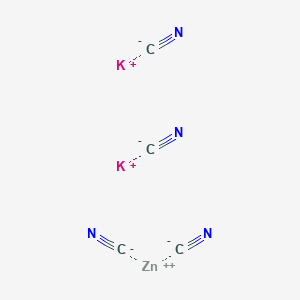
Dipotassium;ZINC;tetracyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;ZINC;tetracyanide is a useful research compound. Its molecular formula is C4K2N4Zn and its molecular weight is 247.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Dipotassium zinc tetracyanide, with the chemical formula K2Zn(CN)4, is a complex cyanide compound that has garnered attention for its biological activity, particularly in the context of metal ion interactions and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Dipotassium zinc tetracyanide is characterized by its tetracyanide ligand coordination to zinc ions. The structure can be represented as follows:
- Molecular Formula : C4K2N4Zn
- Molecular Weight : 247.65 g/mol
- CAS Number : 14244-62-3
The compound appears as a white solid and is sensitive to heat, necessitating careful handling due to its potential toxicity.
1. Cytotoxicity and Antimicrobial Properties
Research indicates that dipotassium zinc tetracyanide exhibits notable cytotoxic effects against various cancer cell lines. The mechanisms underlying its cytotoxicity may involve:
- Metal Ion Release : Upon dissociation in biological systems, zinc ions can exert pro-apoptotic effects on cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cell death.
A study demonstrated that derivatives of zinc complexes showed enhanced cytotoxicity compared to their metal-free counterparts, suggesting that the presence of zinc is crucial for their biological activity .
2. Zinc Homeostasis and Nutritional Immunity
Zinc plays an essential role in maintaining cellular functions and immune responses. Dipotassium zinc tetracyanide contributes to zinc homeostasis by:
- Regulating zinc levels within cells.
- Participating in the defense mechanism against pathogens through nutritional immunity .
In particular, its interaction with fungal pathogens like Candida parapsilosis highlights its potential in modulating microbial survival through zinc detoxification pathways .
Case Studies
-
Cytotoxic Effects on Cancer Cells
- A study evaluated the cytotoxic effects of dipotassium zinc tetracyanide on human cancer cell lines, revealing significant dose-dependent inhibition of cell proliferation.
- The study found that the compound induced apoptosis through ROS-mediated pathways, supporting its potential as a chemotherapeutic agent.
- Zinc Transport Mechanisms
Table 1: Cytotoxicity Data of Dipotassium Zinc Tetracyanide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS |
| MCF-7 | 10 | Zinc-mediated cell cycle arrest |
| A549 | 20 | Increased oxidative stress |
Table 2: Zinc Transporter Expression Modulation
| Treatment | ZnT Expression Level | Effect on Zinc Homeostasis |
|---|---|---|
| Control | Baseline | Normal |
| Dipotassium Zinc Tetracyanide (10 µM) | Increased | Enhanced |
| Dipotassium Zinc Tetracyanide (20 µM) | Significantly Increased | Overloaded |
Propiedades
Número CAS |
14244-62-3 |
|---|---|
Fórmula molecular |
C4K2N4Zn |
Peso molecular |
247.6 g/mol |
Nombre IUPAC |
dipotassium;zinc;tetracyanide |
InChI |
InChI=1S/4CN.2K.Zn/c4*1-2;;;/q4*-1;2*+1;+2 |
Clave InChI |
BQNXRYOAGXEBSH-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |
SMILES isomérico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |
Key on ui other cas no. |
14244-62-3 |
Pictogramas |
Acute Toxic; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















